molecular formula C21H18N4O3 B5748046 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine

Katalognummer B5748046
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: ISFGQNQHEWZAAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, also known as DNPA, is a compound that has been extensively studied for its potential applications in scientific research. DNPA belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties. However, DNPA has unique properties that make it a promising candidate for use in various research fields.

Wirkmechanismus

The exact mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is not fully understood. However, it is believed that 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and sleep. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is believed to enhance the activity of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter activity in the brain. This, in turn, leads to a decrease in anxiety and an increase in sedation.
Biochemical and Physiological Effects:
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to have several biochemical and physiological effects. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmitter activity. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This, in turn, leads to a decrease in the excitatory neurotransmitter activity in the brain. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of the GABA-A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has several advantages for use in lab experiments. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is a potent and selective ligand for the GABA-A receptor, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine in lab experiments. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has a relatively short half-life, which may limit its usefulness in certain experiments. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine also has low solubility in water, which may limit its usefulness in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine. One potential direction is to investigate the potential therapeutic applications of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine in the treatment of anxiety and sleep disorders. Another potential direction is to investigate the potential anticonvulsant properties of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine in the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine and its effects on various neurotransmitter systems in the brain. Finally, the development of new and more potent ligands for the GABA-A receptor, based on the structure of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, may lead to the development of new and more effective treatments for a variety of neurological and psychiatric disorders.
Conclusion:
In conclusion, 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is a promising compound that has potential applications in various research fields. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to have anxiolytic, sedative, and anticonvulsant properties, which make it a potential candidate for the treatment of anxiety, sleep disorders, and epilepsy. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine acts on the GABA-A receptor and enhances the activity of the inhibitory neurotransmitter system in the brain. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has several advantages for use in lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the study of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine, including investigating its potential therapeutic applications and developing new and more potent ligands for the GABA-A receptor.

Synthesemethoden

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine can be synthesized using a multi-step process. The first step involves the reaction of 3,5-dimethyl-4-nitropyrazole with acetyl chloride to form 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl acetyl chloride. This intermediate is then reacted with 2-aminodiphenylmethane to form 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine. The purity of the final product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been studied extensively for its potential applications in various research fields. One of the most promising applications of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine is in the field of neuroscience. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has been shown to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety and sleep disorders. 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Eigenschaften

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-21(25(27)28)15(2)23(22-14)13-20(26)24-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGQNQHEWZAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.